molecular formula C28H26O8S B6591740 Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside CAS No. 152488-28-3

Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside

Cat. No. B6591740
CAS RN: 152488-28-3
M. Wt: 522.6 g/mol
InChI Key: VHTJDGRGBFUZBL-QTDWVDHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside is a chemical compound that has been widely used in scientific research. It is a derivative of galactose and has been utilized in various biochemical and physiological studies.

Scientific Research Applications

Glycosylation Reactions

This compound serves as a key intermediate in glycosylation reactions, a fundamental process for the synthesis of glycoconjugates, including oligosaccharides and glycosylated natural products. For instance, Ohlsson and Magnusson (2000) demonstrated the transformation of 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose into various anomerically-activated galabiosides suitable as glycosyl donors in syntheses of galabiose-containing oligosaccharides, which are important for studying carbohydrate-protein interactions (Ohlsson & Magnusson, 2000).

Synthesis of D-Galactopyranosides

Taylor, Weir, and Jørgensen (2002) explored the synthesis of D-Galactopyranosides utilizing sulfoxide glycosylation methods, highlighting the compound's utility in constructing galactose-containing molecules for biochemical studies (Taylor et al., 2002).

Acyl Group Migration Studies

Roslund et al. (2008) studied the migration of acetyl, pivaloyl, and benzoyl protective groups on beta-d-galactopyranoses, revealing insights into the stabilities of these ester protecting groups, which are crucial for planning synthesis strategies involving such compounds (Roslund et al., 2008).

Synthesis of Arabinogalactans

Li and Kong (2005) reported the synthesis of arabinogalactans using derivatives of the compound as key synthons, demonstrating its importance in the synthesis of complex carbohydrates found in plant cell walls and glycoproteins (Li & Kong, 2005).

Conformational Analysis and Reactivity Studies

Magaud et al. (2000) investigated the differential reactivity of alpha- and beta-anomers of glycosyl acceptors in glycosylations, providing insights into the effects of protecting groups on the reactivity of such compounds in synthesis reactions (Magaud et al., 2000).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3-acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8S/c1-18(29)34-24-22(17-33-26(31)19-11-5-2-6-12-19)35-28(37-21-15-9-4-10-16-21)25(23(24)30)36-27(32)20-13-7-3-8-14-20/h2-16,22-25,28,30H,17H2,1H3/t22-,23+,24+,25-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTJDGRGBFUZBL-QTDWVDHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1O)OC(=O)C2=CC=CC=C2)SC3=CC=CC=C3)COC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)OC(=O)C2=CC=CC=C2)SC3=CC=CC=C3)COC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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